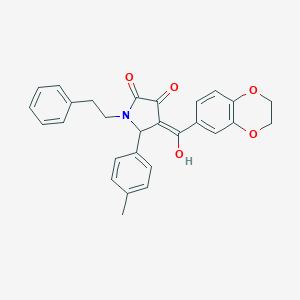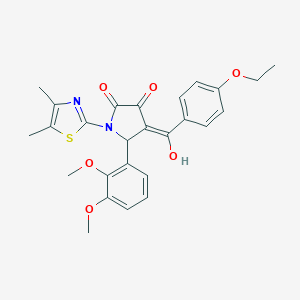
3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one, also known as HIPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. HIPP is a pyrrolone derivative that exhibits a unique chemical structure and has shown promising results in various scientific studies. The purpose of
Mecanismo De Acción
The mechanism of action of 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been proposed that 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation and immune responses. Inhibition of NF-κB activity by 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one leads to the suppression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects:
3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit potent anticancer and anti-inflammatory activity. In vitro studies have demonstrated that 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the growth of cancer cells and induces apoptosis. 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to suppress the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is its potent activity against cancer cells and inflammatory diseases. 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has shown promising results in various in vitro and in vivo studies. However, the synthesis of 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is a complex and time-consuming process that requires expertise in organic synthesis. In addition, the mechanism of action of 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.
Direcciones Futuras
There are several future directions for the research on 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one. One of the potential applications of 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is its use as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to evaluate the efficacy and safety of 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one in animal models and clinical trials. In addition, the anti-inflammatory activity of 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Further studies are needed to evaluate the therapeutic potential of 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one in preclinical and clinical settings. Finally, the mechanism of action of 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one needs to be further elucidated to identify its molecular targets and signaling pathways.
Métodos De Síntesis
The synthesis method of 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one involves the condensation of 4-isopropylphenylhydrazine with 4-methoxy-3-methylbenzoyl chloride, followed by the reaction with 5-methyl-3-isoxazolyl-4-carboxylic acid and finally cyclization with 2-cyanoacetamide. The final product is obtained after purification through recrystallization. The synthesis of 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is a multistep process that requires expertise in organic synthesis.
Aplicaciones Científicas De Investigación
3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications. It has shown significant activity against various types of cancer cells, including breast, lung, colon, and prostate cancer cells. 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has also shown potent anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
Propiedades
Nombre del producto |
3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Fórmula molecular |
C26H26N2O5 |
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
(4E)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H26N2O5/c1-14(2)17-6-8-18(9-7-17)23-22(24(29)19-10-11-20(32-5)15(3)12-19)25(30)26(31)28(23)21-13-16(4)33-27-21/h6-14,23,29H,1-5H3/b24-22+ |
Clave InChI |
IJKRRXXQVUBBKI-ZNTNEXAZSA-N |
SMILES isomérico |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC(=C(C=C3)OC)C)\O)/C(=O)C2=O)C4=CC=C(C=C4)C(C)C |
SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC(=C(C=C3)OC)C)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)C |
SMILES canónico |
CC1=CC(=NO1)N2C(C(=C(C3=CC(=C(C=C3)OC)C)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-{1-[2-(diethylammonio)ethyl]-2-(2-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(2,3-dihydro-1,4-benzodioxin-6-yl)methanolate](/img/structure/B266688.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl[4,5-dioxo-2-(3-propoxyphenyl)-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene]methanolate](/img/structure/B266690.png)

![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266695.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-ethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266698.png)
![5-(3-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266701.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266702.png)
![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266705.png)

![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266708.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266709.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266711.png)
![4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266715.png)